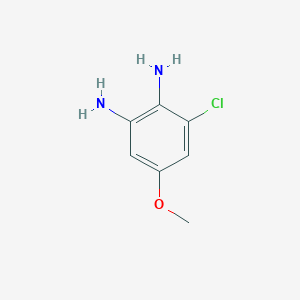

3-Chloro-1,2-diamino-5-methoxybenzene

Description

Properties

CAS No. |

1086836-90-9 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

3-chloro-5-methoxybenzene-1,2-diamine |

InChI |

InChI=1S/C7H9ClN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 |

InChI Key |

YNJAWFJGCNZGDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen and Methoxy Substitution

- Fluorine’s inductive effect may reduce electron density at the ring, affecting reactivity in coupling reactions .

- 5-Bromo-3-chlorobenzene-1,2-diamine (CAS 823-54-1) : Bromine’s larger atomic radius increases steric hindrance, which could slow down reactions requiring planar transition states. Its polarizability may also influence intermolecular interactions in crystalline structures .

Amino vs. Nitro Groups

- 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8): The nitro group (-NO₂) at position 2 is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This contrasts sharply with the electron-rich environment of the target compound, making the nitro derivative more reactive toward nucleophilic substitution but less suitable for electrophilic aromatic substitution. Its MSDS highlights hazards such as respiratory irritation, underscoring the nitro group’s toxicity .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-1,2-diamino-5-methoxybenzene, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Nitro Reduction Strategy : Start with a nitro-precursor (e.g., 3-chloro-5-methoxy-1-nitrobenzene) and reduce it using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Post-reduction, neutralize with NaOH and extract with ethyl acetate to isolate the diamine .

- Protecting Groups : Protect the methoxy group during synthesis to prevent side reactions. Use Boc (tert-butoxycarbonyl) or acetyl groups for amino protection, followed by deprotection under mild acidic conditions.

- Yield Optimization : Vary reducing agents (e.g., catalytic hydrogenation with Pd/C vs. chemical reduction with SnCl₂) and monitor progress via TLC. Typical yields range from 70–90%, depending on purity of intermediates .

Q. What analytical techniques are recommended for characterizing this compound, and what critical parameters should be considered?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS after derivatization (e.g., silylation) to enhance volatility. For LC-MS/MS, employ a C18 column with 0.1% formic acid in acetonitrile/water gradients .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ as solvent) and FT-IR to identify NH₂ (3200–3400 cm⁻¹) and C-O (1250 cm⁻¹) stretches.

- Purity Assessment : Quantify impurities using ICP-MS for residual metal catalysts (e.g., Sn from reduction steps) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for chloro-diamino aromatic compounds, such as variations in LD50 values?

Methodological Answer:

- Model Selection : Cross-validate toxicity in multiple models (e.g., rat hepatocytes vs. zebrafish embryos) to account for species-specific metabolism. For instance, 3-chloro-1,2-propanediol shows antifertility effects in male rats but not in vitro models .

- Metabonomic Profiling : Use UPLC-MS to track metabolites in urine or serum. Compare pathways (e.g., glutathione depletion) across studies to identify confounding factors like diet or co-exposure to other toxins .

- Dose-Response Curves : Conduct time-course studies to differentiate acute vs. chronic toxicity. For example, 3-MCPD esters exhibit delayed renal toxicity at subchronic doses (>90 days) .

Q. What mechanistic insights exist for the catalytic or biochemical roles of chloro-diamino aromatic compounds, and how can these guide experimental design?

Methodological Answer:

- Catalytic Applications : Hypothesize use in CO₂ cycloaddition (inspired by ionic liquid catalysts for epichlorohydrin conversion). Test catalytic activity in pressurized reactors with epoxides, monitoring product formation via ¹H NMR .

- Biochemical Targets : Investigate interactions with enzymes (e.g., lysozyme) using circular dichroism (CD) to detect conformational changes induced by 3-chloro-1,2-propanediol analogs. Prior studies show destabilization of α-helices in organic cosolvents .

- Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., androgen receptors for antifertility effects) using docking software (AutoDock Vina) and validate with in vitro assays .

Key Recommendations for Researchers

- Synthesis : Prioritize nitro reduction with SnCl₂ for scalability, but transition to catalytic hydrogenation for greener chemistry.

- Toxicology : Integrate omics approaches (proteomics/metabonomics) to unravel multifactorial toxicity mechanisms.

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm structural assignments, especially for novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.